molecular formula C14H26O7 B3042384 Octanoyl-D-glucopyranoside CAS No. 60415-65-8

Octanoyl-D-glucopyranoside

Cat. No.: B3042384
CAS No.: 60415-65-8
M. Wt: 306.35 g/mol
InChI Key: MHQWMCFSLKPQTC-GQYPCLOQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octanoyl-D-glucopyranoside is a carbohydrate-based surfactant, specifically a glycolipid, which consists of a glucose molecule esterified with an octanoic acid. This compound is known for its amphiphilic properties, making it useful in various industrial and scientific applications. It is often considered a safe alternative to petroleum-based surfactants due to its renewable origin, high biodegradability, and low toxicity .

Mechanism of Action

Target of Action

Octanoyl-D-Glucopyranoside primarily targets the Probable cysteine desulfurase . This enzyme plays a crucial role in the removal of elemental sulfur and selenium atoms from L-cysteine, L-cystine, L-selenocysteine, and L-selenocystine to produce L-alanine .

Mode of Action

It is known to interact with its target, the probable cysteine desulfurase, and catalyze the removal of elemental sulfur and selenium atoms from certain amino acids . This interaction and the resulting changes contribute to its biological activity.

Biochemical Pathways

It is part of the class of organic compounds known as saccharolipids . These compounds have a structure where fatty acids are linked directly to a sugar backbone, forming structures that are compatible with membrane bilayers .

Pharmacokinetics

A related compound, piceid octanoate, has been reported to possess a better adme profile than resveratrol , suggesting that this compound might also have favorable pharmacokinetic properties.

Result of Action

It is known to be active against gram-positive bacteria, has bactericidal activity against both antibiotic-sensitive and resistant strains, and is likely to exert its primary antibacterial effect by damaging the cytoplasmic membrane .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it has been shown that the compound can be synthesized in three non-aqueous reaction systems, namely organic solvents, ionic liquids, and co-solvent mixtures . This suggests that the compound’s action, efficacy, and stability can be influenced by the nature of the solvent environment.

Biochemical Analysis

Biochemical Properties

Octanoyl-D-glucopyranoside interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to be part of hybrid membranes composed of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), cholesterol, and octyl-β-D-glucopyranoside (OGP) . These lipid/sugar materials could have potential properties to use as nanovesicles for drug delivery .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modifying thermodynamic parameters of membranes such as phase transition temperature, enthalpy change, and cooperativity . This implies changes in the fluidity and compactness of the membrane occurring at temperatures of biological relevance .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with cholesterol in the DPPC bilayer. The hydrophobic nature of certain substances, such as ibuprofen, leads to their incorporation into this hybrid core . This results in changes in the fluidity and compactness of the membrane .

Temporal Effects in Laboratory Settings

In laboratory settings, lipid vesicles containing this compound at 6.0 mM loaded with ibuprofen demonstrated good stability after 3 months of storage . This suggests that this compound has long-term effects on cellular function.

Transport and Distribution

This compound is likely transported and distributed within cells and tissues as part of lipid/sugar materials, which could be used as nanovesicles for drug delivery . Its interaction with cholesterol suggests it may be localized in areas where cholesterol is present .

Subcellular Localization

The subcellular localization of this compound is not fully known. Given its role in lipid/sugar materials that could be used as nanovesicles for drug delivery , it may be localized in areas of the cell involved in vesicle formation and transport.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Octanoyl-D-glucopyranoside typically involves the acylation of D-glucose with octanoic acid. One efficient method is the regioselective acylation of octyl β-D-glucopyranoside at low temperatures. This process involves treating the glucopyranoside with acyl halides to obtain the desired O-acylglucopyranosides at specific positions (C-2, C-3, and C-4) with high yields .

Industrial Production Methods: Industrial production of this compound can be achieved through enzymatic synthesis using engineered β-glucosidase in non-aqueous reaction systems. This method involves reverse hydrolysis reactions catalyzed by the enzyme in organic solvents and ionic liquids, resulting in high yields of the desired product .

Chemical Reactions Analysis

Types of Reactions: Octanoyl-D-glucopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: Octanoyl-D-glucopyranoside is unique due to its specific chain length and the balance between hydrophilic and lipophilic properties, making it highly effective as a surfactant and enzyme modulator. Its biodegradability and low toxicity further enhance its appeal for various applications .

Properties

IUPAC Name

[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] octanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O7/c1-2-3-4-5-6-7-10(16)21-14-13(19)12(18)11(17)9(8-15)20-14/h9,11-15,17-19H,2-8H2,1H3/t9-,11-,12+,13-,14?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHQWMCFSLKPQTC-GQYPCLOQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OC1C(C(C(C(O1)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC(=O)OC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Octanoyl-D-glucopyranoside
Reactant of Route 2
Reactant of Route 2
Octanoyl-D-glucopyranoside
Reactant of Route 3
Reactant of Route 3
Octanoyl-D-glucopyranoside
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Octanoyl-D-glucopyranoside
Reactant of Route 5
Reactant of Route 5
Octanoyl-D-glucopyranoside
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Octanoyl-D-glucopyranoside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.